molecular formula C4H9NO3 B555341 N-Methyl-L-serine CAS No. 2480-26-4

N-Methyl-L-serine

Cat. No.: B555341
CAS No.: 2480-26-4
M. Wt: 119,12 g/mole
InChI Key: PSFABYLDRXJYID-VKHMYHEASA-N
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Description

N-Methyl-L-serine is a derivative of the amino acid L-serine, where a methyl group is attached to the nitrogen atom of the amino group

Mechanism of Action

Target of Action

N-Methyl-L-serine primarily targets the NMDA receptor (NMDAR) , a glutamate receptor and ion channel protein found in neurons . The NMDA receptor is one of three types of ionotropic glutamate receptors, the other two being AMPA and kainate receptors . The NMDA receptor is thought to be very important for controlling synaptic plasticity and mediating learning and memory functions .

Mode of Action

This compound interacts with its targets by binding to the NMDA receptor. The NMDA receptor requires the binding of two molecules of glutamate or aspartate and two of glycine . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

This compound affects the serine metabolic pathway. L-serine plays an essential role in a broad range of cellular functions including protein synthesis, neurotransmission, and folate and methionine cycles and synthesis of sphingolipids, phospholipids, and sulfur-containing amino acids . L-serine is a substrate for glucose and protein synthesis, and it is a building block of phospholipids, particularly phosphatidylserine (PS), and sphingolipids (SL), such as ceramides, phosphosphingolipids, and glycosphingolipids, which are highly concentrated in all cell membranes .

Pharmacokinetics

It is known that this compound stimulates hyaluronan production in human skin fibroblasts .

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of hyaluronan production in human skin fibroblasts . In addition, this compound has been found to play a role in the modulation of the brain levels of D-serine and glycine, the main co-agonists of N-methyl-D-aspartate receptors and various pathological states .

Action Environment

It is known that the retina has an exceptionally elevated demand for serine, and any dysregulation in serine mechanisms can result in a wide spectrum of retinopathies . Therefore, the environment in which this compound acts can significantly influence its efficacy and stability.

Biochemical Analysis

Biochemical Properties

N-Methyl-L-serine interacts with various enzymes, proteins, and other biomolecules. It specifically stimulates the incorporation of [3 H]glucosamine into hyaluronan . This effect is specific to this compound and is not observed with other methylated amino acids .

Cellular Effects

This compound influences cell function by stimulating the production of high molecular mass hyaluronan . Hyaluronan plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It stimulates hyaluronan synthase activity, leading to increased hyaluronan production .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It requires 24 hours to stimulate hyaluronan production

Metabolic Pathways

This compound is involved in the metabolic pathway of hyaluronan synthesis . It interacts with hyaluronan synthase, an enzyme crucial for hyaluronan production.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-L-serine can be synthesized through several methods. One common approach involves the methylation of L-serine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in an alkaline medium, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the amino group with a methyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methylation reactions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methyl-L-serine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation, which imparts distinct chemical and biological properties. This modification can enhance its stability, alter its reactivity, and influence its interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-3-hydroxy-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFABYLDRXJYID-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179498
Record name Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2480-26-4
Record name N-Methyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2480-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6423FC3I2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Methyl-L-serine (NMS) specifically affect hyaluronan production in human skin fibroblasts?

A1: [] NMS stimulates the production of hyaluronan (HA) in human skin fibroblasts by increasing membrane-associated HA synthase activity. This effect is dose-dependent, with a maximum stimulation of 1.5-fold observed at concentrations of 1–10 mM. Notably, NMS specifically enhances the production of high-molecular-mass HA (>106 D) without affecting the production of low-molecular-mass HA. The stimulation of HA production by NMS requires a timeframe of 24 hours, suggesting the involvement of a secondary messenger pathway. (See: )

Q2: What structural features of NMS are crucial for its ability to stimulate hyaluronan synthesis?

A2: [] The β-hydroxyl group and the L-configuration of this compound are essential for its HA synthesis stimulation activity. This conclusion is based on the observation that neither N-methyl derivatives of L-glycine or L-alanine, nor N-methyl-D-serine, could stimulate HA synthesis. (See: )

Q3: Is there evidence of this compound existing naturally, and if so, where has it been found?

A3: [, ] Yes, this compound is a naturally occurring compound. Research indicates its presence in Dichapetalum cymosum (commonly known as Gifblaar). While the specific details of its biosynthesis are outlined in [], its isolation and characterization from the plant are described in []. (See: , )

Q4: Beyond its role in HA synthesis, has this compound been explored for other applications in research?

A4: [] Yes, derivatives of this compound have shown potential in the development of spin-trapping agents for nitric oxide. Specifically, a study utilized N-dithiocarbamate derivatives of this compound to create iron complexes. These complexes were designed to trap nitric oxide, allowing for its detection via Electron Spin Resonance (ESR) spectrometry. This approach has implications for studying nitric oxide production in biological systems. (See: )

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